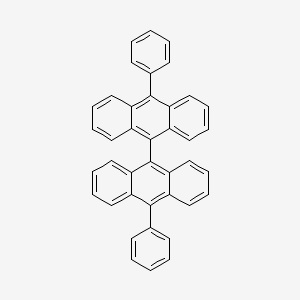

10,10'-Diphenyl-9,9'-bianthracene

Description

Structure

3D Structure

Properties

CAS No. |

23102-67-2 |

|---|---|

Molecular Formula |

C40H26 |

Molecular Weight |

506.6 g/mol |

IUPAC Name |

9-phenyl-10-(10-phenylanthracen-9-yl)anthracene |

InChI |

InChI=1S/C40H26/c1-3-15-27(16-4-1)37-29-19-7-11-23-33(29)39(34-24-12-8-20-30(34)37)40-35-25-13-9-21-31(35)38(28-17-5-2-6-18-28)32-22-10-14-26-36(32)40/h1-26H |

InChI Key |

NBYGJKGEGNTQBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC=CC=C8 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 10,10 Diphenyl 9,9 Bianthracene

Established Synthetic Pathways for the 9,9'-Bianthracene (B94274) Backbone

The formation of the pivotal C9-C9' bond in the 9,9'-bianthracene scaffold can be accomplished through several distinct chemical strategies. These methods range from photochemical reactions to metal-mediated coupling processes, each offering unique advantages and requiring specific precursor molecules.

Photochemical Dimerization Approaches for Anthracene (B1667546) Derivatives

The photodimerization of anthracene and its derivatives stands as a well-known method for creating a linkage at the 9 and 10 positions. mdpi.com This process occurs through a [4π + 4π] cycloaddition reaction upon exposure to ultraviolet (UV) light. mdpi.com The reaction proceeds by the excitation of an anthracene monomer from its ground state (S₀) to an excited singlet (S₁) or triplet (T₁) state. This excited monomer then interacts with a ground-state monomer to form an exciplex, which subsequently collapses to form the dimer. mdpi.com

While this method is effective for creating a bond between two anthracene units, it typically yields the head-to-tail photodimer, not the direct 9,9'-bianthracene backbone. However, the study of photodimerization between different anthracene derivatives, such as anthracene and 9-bromoanthracene (B49045), provides insight into the reactivity of the 9-position. nih.govnih.gov Such mixed-dimer studies are crucial for understanding the photofabrication of materials based on anthracenes. nih.gov

Metal-Catalyzed Coupling Reactions for Biaryl Linkage Formation (e.g., Grignard-type reactions)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, including the biaryl linkage in 9,9'-bianthracene. nih.govnih.gov Grignard reagents, which are organomagnesium halides (R-Mg-X), are particularly notable for this purpose. leah4sci.comrsc.org The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.comwisc.edu

In the context of 9,9'-bianthracene synthesis, a Grignard reagent derived from a 9-haloanthracene, such as 9-bromoanthracene, can be coupled to another 9-haloanthracene molecule. sciencemadness.org This type of reaction, often categorized as a Kumada coupling, is catalyzed by transition metals like nickel or palladium. nih.gov The mechanism involves the oxidative addition of the catalyst to the carbon-halogen bond, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to form the new C-C bond. The high nucleophilicity of the carbon atom in the Grignard reagent makes it effective for attacking an electrophilic carbon center. wisc.edu

An alternative metal-catalyzed approach is the Ullmann coupling, which typically involves the use of copper powder to couple two aryl halide molecules. sciencemadness.org For instance, heating 9-bromoanthracene with copper bronze can lead to the formation of 9,9'-bianthracene. sciencemadness.org

| Reaction Type | Typical Catalyst | Reactants | Key Features |

|---|---|---|---|

| Grignard-type (Kumada) Coupling | Nickel or Palladium complexes | 9-Haloanthracene and its Grignard reagent (9-Anthracenylmagnesium halide) | Involves the formation of a highly reactive organometallic intermediate. |

| Ullmann Coupling | Copper powder/bronze | 9-Haloanthracene | Often requires high temperatures to proceed effectively. |

Synthesis from Halogenated Anthracene Precursors

Halogenated anthracenes are versatile precursors for the synthesis of the 9,9'-bianthracene backbone. beilstein-journals.org Compounds like 9,10-dibromoanthracene (B139309) and the subsequently synthesized 10,10'-dibromo-9,9'-bianthracene (B55566) serve as key starting materials. chemicalbook.comgoogle.com

One route begins with the reduction of anthraquinone, which can be achieved using reagents like zinc powder in acetic acid, to produce 9,9'-bianthracene. sciencemadness.orggoogle.com This bianthracene can then be halogenated. For example, bromination of 9,9'-bianthracene using bromine in a suitable solvent like 1,2-dichloroethane (B1671644) yields 10,10'-dibromo-9,9'-bianthracene. google.com This di-bromo derivative is a crucial intermediate for the subsequent introduction of phenyl groups.

Another strategy involves the on-surface synthesis, where precursor molecules like 10,10'-dibromo-9,9'-bianthracene can be used to form armchair graphene nanoribbons, highlighting the reactivity of the C-Br bonds. arxiv.org The use of halogenated precursors is advantageous as the halogen atoms can be readily substituted in subsequent reaction steps. beilstein-journals.org

Regioselective Introduction of Phenyl Substituents at the 10,10'-Positions

Once the 9,9'-bianthracene backbone is established, the next critical step is the regioselective introduction of phenyl groups at the 10 and 10' positions to yield the target molecule, 10,10'-Diphenyl-9,9'-bianthracene.

Precursor Synthesis and Functionalization Techniques

The most direct precursor for this step is 10,10'-dibromo-9,9'-bianthracene. The synthesis of this intermediate, as mentioned previously, can be achieved by the direct bromination of 9,9'-bianthracene. google.com

The introduction of the phenyl groups is commonly accomplished through a Suzuki coupling reaction. chemicalbook.com This palladium-catalyzed cross-coupling reaction involves the reaction of an organoboron compound with an organohalide. chemicalbook.com In this specific synthesis, 10,10'-dibromo-9,9'-bianthracene is reacted with phenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate. chemicalbook.com This method is highly efficient for forming the C-C bond between the bianthracene core and the phenyl rings.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Reference |

|---|---|---|---|---|---|

| 10,10'-Dibromo-9,9'-bianthracene | Phenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | Sodium Carbonate (Na₂CO₃) | This compound | chemicalbook.com |

Mechanistic Considerations for 10,10'-Diphenyl Substitution

The mechanism of the Suzuki coupling reaction is a well-understood catalytic cycle. It generally proceeds through three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the 10,10'-dibromo-9,9'-bianthracene, inserting itself into the carbon-bromine bond to form a palladium(II) species.

Transmetalation: The organoboron reagent (phenylboronic acid), activated by the base, transfers its phenyl group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups (the bianthracene backbone and the phenyl ring) on the palladium complex are coupled, forming the final product, this compound, and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The regioselectivity of this reaction is high due to the specific placement of the bromine atoms at the 10 and 10' positions of the starting material, directing the phenyl substitution to these exact locations.

Stereoselective Synthesis of Chiral this compound Atropisomers

The creation of enantiomerically pure this compound is a significant endeavor in stereoselective chemistry. The inherent rotational barrier between the two anthracene moieties gives rise to stable, separable enantiomers known as atropisomers.

Asymmetric Catalysis and Chiral Auxiliary Strategies

The direct, stereocontrolled synthesis of a single DPBA atropisomer is a primary objective. This is often pursued through asymmetric catalysis, where a chiral catalyst influences the formation of the critical C9-C9' bond. A common approach is the palladium-catalyzed cross-coupling of 9-substituted anthracene precursors. The use of chiral phosphine (B1218219) ligands in reactions like the Suzuki-Miyaura coupling is a key strategy. However, the high temperatures often necessary for these reactions can sometimes lead to racemization, which diminishes the enantiomeric excess of the product.

An alternative method involves the use of a chiral auxiliary. In this approach, a chiral molecule is temporarily attached to one of the anthracene starting materials. This auxiliary group then directs the stereochemical outcome of the coupling reaction. Following the successful formation of the desired atropisomer, the auxiliary is chemically removed. While effective, this method requires additional synthetic steps for both the attachment and detachment of the auxiliary.

Another promising avenue is the asymmetric oxidative coupling of 10-phenylanthracen-9-ol derivatives. By employing a chiral catalyst system, such as a copper complex coordinated with a chiral diamine ligand, it is possible to facilitate the enantioselective formation of the bianthracene core. The success of this method hinges on the meticulous design of the chiral ligand and the fine-tuning of reaction conditions to optimize both the chemical yield and the level of stereoselectivity.

Chiral Resolution Techniques (e.g., HPLC) for Atropisomeric Separation

When direct asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity, the resolution of a racemic mixture of DPBA is a reliable alternative. Chiral High-Performance Liquid Chromatography (HPLC) stands out as a powerful and widely used technique for separating the atropisomers.

In this method, the racemic DPBA mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the chiral environment of the CSP, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209), have demonstrated excellent efficacy in resolving atropisomers like DPBA. The efficiency of the separation is influenced by parameters such as the composition of the mobile phase (often a mixture of hexane (B92381) and an alcohol like isopropanol), the flow rate, and the column temperature. By carefully optimizing these conditions, a baseline separation of the enantiomers can be achieved, allowing for the collection of each with high enantiomeric purity.

Table 1: Typical Parameters for Chiral HPLC Resolution of DPBA Atropisomers

Parameter Description Typical Value/Condition Stationary Phase The chiral material packed in the HPLC column. Polysaccharide-based (e.g., cellulose or amylose derivatives) Mobile Phase The solvent that carries the sample through the column. Hexane/Isopropanol mixture Flow Rate The speed at which the mobile phase moves through the column. 0.5 - 2.0 mL/min Detection The method used to detect the separated compounds as they elute. UV-Vis detector (e.g., at 254 nm) Separation Factor (α) Ratio of the retention times of the two enantiomers. > 1.2 for good separation Resolution (Rs) A quantitative measure of the degree of separation. > 1.5 for baseline separation

Synthesis of Functionally Modified this compound Derivatives

The strategic functionalization of the DPBA scaffold is crucial for tailoring its properties for specific applications, such as in advanced materials. This can be achieved either by modifying the anthracene precursors before the central bond is formed or by chemically altering the fully formed DPBA molecule.

The pre-functionalization approach involves synthesizing 9-halo-10-phenylanthracene precursors that already contain the desired functional groups. These are then coupled to form the final functionalized DPBA. This method offers precise control over the placement of substituents. For instance, attaching electron-donating or electron-withdrawing groups to the phenyl rings can systematically tune the photophysical and electronic properties of the resulting molecule.

Post-functionalization , on the other hand, involves the direct chemical modification of the DPBA core. While this can be more direct, achieving regioselectivity can be a challenge. Electrophilic aromatic substitution reactions, such as bromination, can introduce reactive handles onto the DPBA structure. These handles, such as a bromo group, can then be used in subsequent cross-coupling reactions to introduce a wide variety of other functional groups. This two-step process allows for the creation of a diverse library of DPBA derivatives from a common intermediate. For example, a brominated DPBA can be reacted with carbazole (B46965) or triphenylamine (B166846) moieties via Suzuki-Miyaura or Buchwald-Hartwig couplings to create materials with enhanced hole-transporting capabilities for use in organic electronics.

Table 2: Examples of Functionalization Strategies for DPBA

Functional Group Synthetic Method Purpose of Functionalization Bromo (-Br) Electrophilic bromination of DPBA Intermediate for further functionalization via cross-coupling reactions Carbazole Suzuki-Miyaura coupling of a bromo-DPBA with a carbazole boronic acid To introduce hole-transporting properties for OLED applications Cyano (-CN) Nucleophilic substitution on a halo-DPBA or from a precursor To tune electronic properties and increase electron affinity Polymerizable group (e.g., vinyl) Wittig reaction or Heck coupling on a formyl- or halo-DPBA For incorporation into polymers to create chiroptical materials

Advanced Structural and Stereochemical Elucidation of 10,10 Diphenyl 9,9 Bianthracene

Conformational Dynamics and Atropisomerism Studies

The existence of atropisomers in 10,10'-Diphenyl-9,9'-bianthracene is a direct consequence of the high energy barrier to rotation around the C9-C9' bond. This barrier is primarily due to the steric hindrance between the bulky phenyl substituents at the 10 and 10' positions and the hydrogen atoms on the opposing anthracene (B1667546) moieties. Investigating the dynamics of this rotational process is key to characterizing the stability and interconversion of its atropisomers.

Dynamic NMR Spectroscopy for Rotational Barrier Determination

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful, non-invasive technique used to study the rates of chemical exchange processes, including the interconversion of conformers or atropisomers. nih.gov For a molecule like this compound, the two atropisomeric forms are enantiomeric, but the principle of DNMR would apply to diastereomeric atropisomers that exhibit distinct NMR signals at low temperatures.

The methodology involves monitoring the NMR spectrum of the compound over a range of temperatures. At low temperatures, where the interconversion between atropisomers is slow on the NMR timescale, separate signals are observed for chemically non-equivalent nuclei in each isomer. As the temperature is increased, the rate of rotation around the C9-C9' bond accelerates. This increased rate of exchange causes the distinct signals to broaden, move closer together, and eventually merge into a single, time-averaged signal at a specific temperature known as the coalescence temperature (Tc).

The rotational energy barrier, specifically the Gibbs free energy of activation (ΔG‡), can be calculated from the coalescence temperature and the frequency separation (Δν) of the signals at low temperature. While specific DNMR studies on this compound are not prominently documented in publicly accessible literature, the rotational barriers in analogous biaryl systems have been extensively studied. For instance, barriers for biphenyl-type bonds can range from under 7 to over 21 kcal/mol, depending heavily on the steric bulk of the substituents in the ortho positions. nih.gov For a highly hindered system like this compound, a significant rotational barrier is anticipated.

Table 1: Principles of Rotational Barrier Determination by Dynamic NMR

| Parameter | Description | Role in Calculation |

| Low Temperature | Temperature at which atropisomeric interconversion is slow, allowing for the resolution of distinct NMR signals for each isomer. | Establishes the baseline for non-exchanging signals. |

| Signal Separation (Δν) | The difference in chemical shift (in Hz) between corresponding signals of the two atropisomers at low temperature. | A key variable in the coalescence equation for calculating the rate constant. |

| Coalescence Temperature (Tc) | The temperature at which the two separate signals merge into a single broad peak. | Indicates the temperature at which the rate of interconversion matches the NMR timescale. |

| Rate Constant (kc) | The rate of interconversion at the coalescence temperature. | Calculated from Tc and Δν, it is directly related to the energy barrier. |

| Gibbs Free Energy (ΔG‡) | The energy barrier to rotation. | Calculated from kc and Tc, it quantifies the rotational stability of the atropisomers. |

Computational Studies on Conformational Energy Landscapes

Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides invaluable insights into the conformational preferences and rotational energetics of complex molecules. ias.ac.in For this compound, computational studies can map the potential energy surface associated with rotation around the C9-C9' bond.

These studies typically involve:

Geometry Optimization: Calculating the lowest energy structure for the stable ground-state conformers. For this compound, this would correspond to the near-perpendicular (gauche) arrangement of the two anthracene moieties.

Transition State Search: Identifying the highest energy point along the rotational coordinate, which represents the transition state for interconversion. In this molecule, the transition state is expected to involve a more eclipsed conformation, where steric repulsion is maximized.

Energy Profile Calculation: Systematically rotating the C9-C9' dihedral angle and calculating the energy at each step to construct a complete rotational energy profile. This profile visually represents the energy wells of the stable conformers and the energy barriers separating them.

Such calculations can predict the rotational barrier, which can then be compared with experimental data from DNMR. researchgate.net Furthermore, these models can elucidate the precise geometric changes, such as bond length and angle distortions, that occur during the rotation. mdpi.com For related biaryl systems, DFT calculations have been shown to reproduce experimentally determined barriers with good accuracy. researchgate.net

Solvent and Temperature Effects on Atropisomeric Interconversion

The rate of atropisomeric interconversion is not solely an intrinsic property of the molecule but can be influenced by environmental factors such as solvent and temperature.

Temperature: As dictated by the Arrhenius and Eyring equations, the rate of interconversion increases exponentially with temperature. Higher thermal energy allows a greater fraction of molecules to overcome the rotational energy barrier (ΔG‡), leading to faster racemization or equilibration of atropisomers. bris.ac.uk

Solvent: The polarity of the solvent can influence the rotational barrier by differentially stabilizing the ground state and the transition state of the molecule. acs.org

Ground State vs. Transition State Stabilization: If the transition state for rotation has a different dipole moment than the ground state, polar solvents can alter the energy barrier. For many biaryl systems, the transition state is more sterically crowded and potentially more polarizable. A polar solvent might stabilize this transition state more effectively than the ground state, thereby lowering the rotational barrier and increasing the rate of interconversion.

Viscosity: While a smaller effect, the viscosity of the solvent can also play a role in the dynamics of very fast rotational processes, though for the high-barrier rotation in this compound, electronic solvent effects are likely to be more significant.

Studies on related bianthracene systems have shown that solvent polarity can be a critical factor in their excited-state dynamics, demonstrating the importance of solute-solvent interactions. acs.org

Detailed X-ray Crystallographic Investigations of this compound

X-ray crystallography provides the most definitive and high-resolution information about the solid-state structure of a molecule. It allows for precise measurement of bond lengths, bond angles, and dihedral angles, and reveals how molecules pack together to form a crystal lattice. A crystal structure for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 113036. nih.gov

Analysis of Molecular Geometry and Dihedral Angles

The crystal structure of this compound reveals a highly contorted molecule. The most significant geometrical feature is the dihedral angle between the two anthracene ring systems. Due to severe steric clashes, the molecule adopts a non-planar conformation.

In analogous structures like 9,10-diphenylanthracene (B110198), the phenyl rings are twisted almost perpendicularly to the central anthracene core. mdpi.com For this compound, two key sets of dihedral angles define its shape:

Anthracene-Anthracene Dihedral Angle: The angle between the planes of the two anthracene moieties. This is expected to be close to 90 degrees to minimize steric repulsion.

Phenyl-Anthracene Dihedral Angle: The angle between each phenyl ring and the anthracene system to which it is attached. These angles are also large, typically ranging from 60° to 90° in related structures. mdpi.com

The central C9-C9' bond that connects the two anthracene units is often found to be slightly elongated compared to a typical C-C single bond, a consequence of the significant steric strain it relieves. nih.govresearchgate.net

Table 2: Expected Geometrical Parameters for this compound from Crystallographic Data

| Parameter | Expected Value/Range | Significance |

| C9-C9' Bond Length | > 1.54 Å | Elongation indicates significant steric strain. nih.gov |

| Anthracene-Anthracene Dihedral Angle | ~90° | Minimizes steric hindrance between the two bulky anthracene units. |

| Phenyl-Anthracene Dihedral Angle | 60° - 90° | Minimizes steric clashes between phenyl rings and the anthracene core. mdpi.com |

Intermolecular Interactions and Supramolecular Packing Motifs

The way in which individual molecules of this compound arrange themselves in the solid state is governed by a subtle interplay of weak intermolecular forces. researchgate.net Due to the molecule's bulky, non-planar shape, efficient π-π stacking, common in planar aromatic systems, is hindered. polymer.cn Instead, the crystal packing is likely dominated by other types of interactions.

C-H···π Interactions: These are a form of weak hydrogen bond where a C-H bond acts as a donor and the electron-rich π system of an aromatic ring (either on an anthracene or phenyl group) acts as an acceptor. These interactions are crucial in organizing non-planar molecules and can involve both the phenyl and anthracene rings acting as donors and acceptors. polymer.cn

van der Waals Forces: These non-specific attractive and repulsive forces are the primary drivers of packing for non-polar molecules, ensuring that space is filled efficiently.

The combination of these interactions leads to specific, repeating three-dimensional arrangements known as supramolecular motifs. nih.gov In related systems, common motifs include herringbone patterns or layered structures. mdpi.comrsc.org The analysis of these packing motifs is essential for understanding the material's bulk properties and for the field of crystal engineering, where controlling these interactions allows for the design of materials with specific functions. mdpi.com

Polymorphism and Crystal Structure-Photophysical Property Relationships

The solid-state arrangement of molecules, or polymorphism, can significantly influence the material's physical and photophysical properties. While specific polymorphic studies on this compound are not extensively documented in publicly available literature, insights can be drawn from the closely related compound, 9,10-diphenylanthracene (DPA). DPA is known to exhibit at least three polymorphic forms (α, β, and γ), each with distinct crystal packing and, consequently, different photoluminescent characteristics.

For instance, the α- and β-forms of DPA crystallize in different space groups, leading to variations in their emission and excitation spectra. This phenomenon, where the crystalline environment alters the electronic states of the molecule, is a critical consideration in the design of organic solid-state materials for applications such as organic light-emitting diodes (OLEDs) and sensors. The relationship between crystal packing and photophysical properties in these systems is often dictated by the degree of intermolecular π-π stacking and other non-covalent interactions, which can lead to the formation of excimers or other emissive species with red-shifted emission compared to the isolated molecule in solution.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| CCDC Number | 113036 |

| Chemical Formula | C₄₀H₂₆ |

| Crystal System | Data not publicly available |

| Space Group | Data not publicly available |

| Unit Cell Dimensions | Data not publicly available |

Note: Detailed crystallographic parameters require access to the full crystallographic information file from the CCDC.

The photophysical properties of bianthracene derivatives are known to be sensitive to their substitution pattern and molecular conformation. Studies on other 10,10'-disubstituted-9,9'-bianthracene derivatives could offer valuable insights into how the phenyl substituents in the target molecule might influence its absorption and emission characteristics in both solution and the solid state.

Chiroptical Spectroscopy for Enantiomeric Characterization

Due to its axial chirality, this compound is an ideal candidate for characterization by chiroptical spectroscopic techniques. These methods are uniquely sensitive to the three-dimensional arrangement of atoms in chiral molecules and provide invaluable information for determining the absolute configuration of its enantiomers.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Analysis

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful techniques for studying chiral molecules. CD measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength. libretexts.orgyoutube.comwikipedia.orglibretexts.org For atropisomeric biaryls like this compound, the exciton (B1674681) coupling between the two anthracene chromophores is expected to give rise to characteristic CD signals. The sign of the Cotton effect in the CD spectrum can often be directly related to the helicity of the biaryl system, thus allowing for the assignment of the absolute configuration (P or M) of the atropisomers.

While specific CD and ORD data for this compound are not found in the surveyed literature, studies on other axially chiral biaryls demonstrate the utility of these methods. nih.gov The analysis typically involves comparing the experimental CD and ORD spectra with those predicted by theoretical calculations, such as time-dependent density functional theory (TD-DFT).

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is another chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light. wikipedia.org VCD spectroscopy is particularly powerful for the unambiguous determination of the absolute configuration of chiral molecules in solution, as it is highly sensitive to the molecule's three-dimensional structure and less dependent on electronic transitions compared to ECD. biotools.usresearchgate.netnih.govrsc.org

The process involves measuring the experimental VCD spectrum of an enantiomer and comparing it to the theoretically calculated spectrum for a known absolute configuration. A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. This technique has been successfully applied to a wide range of chiral molecules, including those with axial chirality. nih.gov Although no specific VCD studies on this compound have been reported, the methodology is well-established and would be a prime method for the definitive assignment of its atropisomers.

Photophysical and Photochemical Characterization of 10,10 Diphenyl 9,9 Bianthracene

Electronic Absorption Characteristics and Excited State Transitions

The electronic absorption properties of 10,10'-Diphenyl-9,9'-bianthracene are primarily associated with π-π* transitions within the anthracene (B1667546) chromophores.

The absorption of ultraviolet light by bianthracene derivatives promotes the molecule from its ground state (S₀) to an excited singlet state (S₁). Initially, the molecule is excited to a Franck-Condon state, which retains the twisted geometry of the ground state. This state is often referred to as a locally excited (LE) state, as the excitation is largely confined to one of the anthracene moieties.

Following initial excitation, the molecule can undergo significant structural relaxation in the excited state. For many 9,9'-bianthracene (B94274) derivatives, this involves rotation around the central carbon-carbon single bond, coupled with a transfer of charge from one anthracene unit to the other. This process results in the formation of a highly polar, charge-separated state known as a Twisted Intramolecular Charge Transfer (TICT) state. researchgate.netrsc.orgresearchgate.netnih.gov The formation of this TICT state is a key de-excitation pathway and is responsible for many of the unique photophysical properties of this class of compounds. researchgate.net The phenyl groups at the 10 and 10' positions can influence the electronic properties and stability of these excited states.

Solvatochromism refers to the change in the position of absorption or emission bands with a change in solvent polarity. For many chromophores exhibiting intramolecular charge transfer, a significant solvatochromic shift is observed.

In the case of bianthracene derivatives, the absorption spectrum is generally less sensitive to solvent polarity. This is because the ground state is nonpolar, and the initial excitation is to a locally excited state that has only a small change in dipole moment. However, the emission spectrum typically shows strong positive solvatochromism (a red shift with increasing solvent polarity). lzjtu.edu.cn This pronounced shift in emission is a hallmark of TICT state formation, as the highly polar, charge-separated TICT state is significantly stabilized by polar solvent molecules. nih.gov For instance, an asymmetric bianthracene derivative was observed to exhibit a red-shifted emission spectrum as solvent polarity increased, which was attributed to the strong intramolecular charge transfer characteristics of the bianthracene group. lzjtu.edu.cn

Fluorescence Emission Properties and Decay Dynamics

The fluorescence of this compound and its derivatives is characterized by a complex interplay between different emissive states, which directly impacts their quantum yields and lifetimes.

A key feature of 9,9'-bianthracene derivatives is their dual fluorescence, arising from two distinct excited states: the locally excited (LE) state and the Twisted Intramolecular Charge Transfer (TICT) state.

Locally Excited (LE) Emission: This emission originates from the initial, non-planar excited state before significant intramolecular rotation occurs. It is typically a structured, blue-shifted emission band, characteristic of the anthracene monomer.

Twisted Intramolecular Charge Transfer (TICT) Emission: This emission originates from the relaxed, charge-separated state formed after twisting. It is a broad, structureless, and significantly red-shifted band. The stabilization of this state in polar solvents leads to its emission dominating the fluorescence spectrum.

This dual fluorescence is a form of intramolecular excimer (excited dimer) formation, where the two halves of the same molecule interact to form the charge-transfer state. A study on fluorinated derivatives, such as 10,10′-bis(4-fluorophenyl)-9,9′-bianthracene, highlights the importance of the TICT state in the photophysics of these systems, where it plays a crucial role in their application as host materials in Organic Light-Emitting Diodes (OLEDs). researchgate.netrsc.orghkbu.edu.hk

Table 1: Illustrative Photophysical Properties of Related Anthracene Derivatives This table presents data for related compounds to illustrate general principles, as specific values for this compound are not available in the cited literature.

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Solvent |

|---|---|---|---|---|

| 9,10-Diphenylanthracene (B110198) | 373 | 426 | 0.90 | Cyclohexane |

| 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | ~375 | ~410 | >0.9 | Toluene |

Data sourced from multiple references to show representative values. aatbio.comchalmers.se

Aggregation-Induced Emission (AIE) is a phenomenon where a molecule is non-emissive or weakly emissive in dilute solution but becomes highly luminescent upon aggregation in the solid state or in poor solvents. polymer.cnacs.org The primary mechanism for AIE in many systems is the Restriction of Intramolecular Rotation (RIR). acs.org In solution, molecules can undergo low-frequency torsional motions that provide efficient non-radiative decay channels, quenching fluorescence. In the aggregated state, these rotations are physically hindered, which blocks the non-radiative pathways and forces the excited state to decay radiatively, thus "switching on" the fluorescence. polymer.cn

While many anthracene derivatives are known to be AIE-active, the behavior of 9,9'-bianthryl systems can be more complex. Some studies on 9,9'-bianthryl and its dicyano derivative have reported Aggregation-Induced Blue-Shifted Emission (AIBSE), where the emission shifts to shorter wavelengths upon aggregation. nih.govacs.org This suggests that the specific molecular packing and intermolecular interactions in the solid state play a critical role and can lead to outcomes different from typical AIE. For this compound, it is expected that its aggregation behavior and solid-state emission would be strongly dictated by the restriction of motion around the central C-C bond and the phenyl groups, though whether this would lead to a classic red-shifted AIE or a blue-shifted emission would depend on the precise crystal packing adopted.

Temperature and Solvent Effects on Fluorescence Emission

The fluorescence properties of bianthracene derivatives are highly sensitive to the surrounding environment, including solvent polarity and temperature. For molecules like 9,9'-bianthracene, which are structurally similar to this compound, the polarity of the solvent plays a crucial role in the nature of the excited state. uni.lu In nonpolar solvents, a locally excited (LE) state is typically observed. However, in polar solvents, there is a tendency to form a charge-transfer (CT) state, where an electron is transferred from one anthracene ring to the other. uni.lunih.gov This results in a significant Stokes shift, with the emission spectrum moving to lower energies (longer wavelengths) as solvent polarity increases. uni.lu

The dynamics of this charge transfer are often coupled to the solvation dynamics. For 9,9'-bianthracene, the time-resolved fluorescence spectra show dynamic Stokes shifts in polar solvents, and the charge transfer rate can quantitatively match the solvation rate. nih.gov The dielectric properties of the environment can modulate the balance between the LE and CT states. sigmaaldrich.com

Temperature also affects the fluorescence spectra. Studies on related aromatic compounds have shown that changes in temperature can alter fluorescence and absorption spectra, providing insights into the Franck-Condon excited states. nih.gov For instance, decreasing the temperature can increase fluorescence intensity and provide more structured emission spectra by reducing non-radiative decay pathways.

Triplet State Formation and Dynamics

The triplet excited states of this compound are central to many of its photophysical applications, particularly in photon upconversion.

Triplet-Triplet Annihilation (TTA) and Photon Upconversion Phenomena

Triplet-triplet annihilation (TTA) is a process where two molecules in their triplet excited state interact to produce one molecule in an excited singlet state and one in the ground state. nih.govrsc.org This excited singlet state can then decay radiatively, emitting a photon of higher energy than the initially absorbed photons. This phenomenon is known as TTA-based photon upconversion (TTA-UC). nih.govrsc.org

This compound (also referred to as 9,9'-PA2) has been investigated as a dimeric annihilator for TTA-UC. rsc.org Its dimeric nature allows for the possibility of two triplets residing on the same molecule, opening up pathways for intramolecular TTA in addition to the conventional intermolecular TTA. rsc.org The efficiency of TTA is dependent on several factors, including the triplet diffusion in the material and the spin statistics of the annihilation process. nih.govnih.gov For TTA to be efficient, the energy of two triplet excitons should be greater than or equal to the energy of the final singlet state (2T1 ≥ S1). nih.gov

Derivatives of 9,10-diphenylanthracene (DPA) are benchmark annihilators in TTA-UC systems. photochemcad.com The upconversion quantum yield (ΦUC) of systems using DPA derivatives can be influenced by substituents on the anthracene core, although the first and second triplet state energies often remain unaffected. photochemcad.com

| Annihilator System | Sensitizer (B1316253) | Upconversion Quantum Yield (ΦUC) | Reference |

| DPA derivatives | PtOEP | Slightly exceeded benchmark DPA | photochemcad.com |

| MPD-2 (DPA dimer) | PtOEP | Shows green-to-blue TTA-UC | nih.gov |

Reverse Intersystem Crossing (RISC) and Thermally Activated Delayed Fluorescence (TADF) Pathways

Reverse intersystem crossing (RISC) is the process by which a triplet exciton (B1674681) is converted back into a singlet exciton. When this process is thermally activated and followed by fluorescence, it is known as thermally activated delayed fluorescence (TADF). TADF is a key mechanism for harvesting triplet excitons in organic light-emitting diodes (OLEDs).

For a molecule to be an efficient TADF emitter, it should have a very small energy gap between its lowest singlet (S1) and triplet (T1) states (ΔEST), allowing for efficient thermal up-conversion from T1 to S1. This is often achieved in molecules with a charge-transfer character, where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated.

In some bianthracene derivatives, the energy gap between S1 and T1 can be too large for conventional TADF to be a viable mechanism. However, RISC from higher-lying triplet states (Tn, n>1) to a nearby singlet state (Sm, m≥1) can occur, providing an alternative pathway for delayed fluorescence. The dielectric environment can also play a substantial role, with studies showing it can reduce the activation energy for RISC in dipolar TADF emitters by orders of magnitude.

Photoinduced Electron Transfer (PET) and Charge Separation Processes

Upon photoexcitation in polar solvents, bianthracene derivatives can undergo symmetry-breaking charge transfer (SBCT). uni.lu In this process, which occurs in molecules with an initial C2 symmetry, the electronic excitation becomes localized on one of the two identical anthracene moieties, which then accepts an electron from the other, forming a transient charge-separated state (+Anthracene-Anthracene-). uni.lu

For 9,9'-bianthracene, this process is driven by the rotational fluctuations of the surrounding polar solvent molecules. uni.lu Femtosecond time-resolved spectroscopy has shown that in acetonitrile, a locally excited (LE) band and a broad charge transfer (CT) band can be observed simultaneously, with the CT state forming in hundreds of femtoseconds. nih.gov The dynamics of triplet formation can also be solvent-dependent; in polar solvents, triplets can be formed through charge recombination from the charge-separated state. sigmaaldrich.com

The efficiency and lifetime of these charge-separated states are critical for applications in photovoltaics and optoelectronics. Designing donor-acceptor systems that hinder charge recombination is a key research goal. Studies on related systems have shown that achieving resonance stabilization of the excited state radical via conjugation can lead to long-lived charge-separated species.

| Process | System | Solvent | Key Findings | Reference |

| Symmetry-Breaking Charge Transfer | 9,9'-bianthracene | Acetonitrile | LE state decays and CT state rises with a time constant of ~300-400 fs. | nih.gov |

| Symmetry-Breaking Charge Transfer | 9,9'-bianthracene | Polar Solvents | CT rate matches the solvation rate, driven by rotational diffusion of solvent. | nih.gov |

| Triplet Formation | BPEA dimer/trimer | Polar Solvents | Occurs via charge recombination from a CSS, not singlet fission. |

Photochemical Reactivity and Transformations

While this compound is valued for its photophysical properties, like other polycyclic aromatic hydrocarbons, it can undergo photochemical reactions, particularly photooxidation and photodegradation.

The anthracene core is susceptible to photooxidation in the presence of oxygen and light. This can lead to the formation of endoperoxides, such as 9,10-diphenyl-9,10-epidioxyanthracene. In fact, a photooxygenation reaction involving 9,10-diphenylanthracene derivatives can lead to further transformation products. In studies of related tetraphenylethene-9,10-diphenylanthracene (TPE-DPA) derivatives, an increase in upconverted emission was observed in aerated solutions, which was attributed to the oxidation of a part of the molecule. rsc.org

Photoisomerization Pathways (e.g., Dewar photoisomerization of related anthracenes)

The photoisomerization of anthracenes to their corresponding Dewar isomers is a well-documented photochemical reaction. This process involves the formation of a less stable, bent isomer upon irradiation with UV light. For instance, the formation of Dewar isomers has been observed for certain substituted anthracenes. However, the propensity for this reaction is highly dependent on the nature and position of the substituents on the anthracene core.

In the case of this compound, the presence of two large phenyl groups at the meso-positions (10 and 10') and the direct C-C bond between the two anthracene units at the 9 and 9' positions create a highly crowded steric environment. This steric bulk likely imposes significant constraints on the conformational changes required for the formation of a Dewar isomer. The twisting and bending of the anthracene rings necessary for this isomerization would be severely hindered.

While no specific data for the Dewar photoisomerization of this compound has been found, studies on other sterically hindered anthracenes suggest that such reactions are often suppressed. rsc.orgresearchgate.net The steric strain in the resulting Dewar isomer would be exceptionally high, making the isomerization process energetically unfavorable.

Photodimerization and Cycloaddition Reactions (e.g., [4+4] cycloaddition)

The [4+4] cycloaddition is a characteristic photochemical reaction of anthracene and many of its derivatives, leading to the formation of a photodimer. This reaction involves the excitation of one anthracene molecule to its singlet excited state, which then reacts with a ground-state molecule. The formation of the dimer occurs between the 9,10- and 9',10'-positions of the two interacting molecules.

For this compound, the molecule itself is a bianthracene system. Intramolecular photodimerization, which would involve the formation of a bond between the 10 and 10' positions of the same molecule, is structurally impossible without catastrophic bond rearrangement.

Intermolecular photodimerization, where two molecules of this compound would react, is also highly improbable. The bulky phenyl groups at the 10 and 10' positions would effectively shield the reactive meso-positions, preventing the necessary close approach of two molecules in the correct orientation for cycloaddition to occur. Research on other highly substituted anthracenes has shown that steric hindrance can significantly impede or completely prevent photodimerization. rsc.orgresearchgate.net The significant steric hindrance in this compound is therefore expected to render it photochemically inert with respect to [4+4] cycloaddition reactions under typical conditions.

Theoretical and Computational Chemistry Studies on 10,10 Diphenyl 9,9 Bianthracene

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 10,10'-Diphenyl-9,9'-bianthracene. These methods allow for the detailed examination of its electronic structure and the nature of its molecular orbitals, which are crucial for interpreting its spectroscopic and photophysical behavior.

Density Functional Theory (DFT) for Ground State Geometry and Properties

Density Functional Theory (DFT) is a widely used computational method to determine the ground-state geometry and electronic properties of molecules. For bianthracene derivatives, DFT calculations have been instrumental in elucidating their three-dimensional structures. For instance, in the ground state of 9,9'-bianthracene (B94274) (BA), the two anthracene (B1667546) rings are known to be orthogonal to each other. epj-conferences.org This perpendicular arrangement is a consequence of steric hindrance between the hydrogen atoms on the adjacent rings. researchgate.net

DFT calculations also provide insights into the electronic properties. For example, in a study of 1,9'-bianthryl (1,9'BA), DFT calculations showed that the two anthracene rings are orthogonal in the ground state (S₀). nih.gov This structural feature has significant implications for the molecule's photophysical behavior.

Time-Dependent DFT (TD-DFT) for Excited State Characterization

To understand the behavior of molecules upon photoexcitation, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited-state properties, such as vertical excitation energies and oscillator strengths, which are directly related to absorption and emission spectra.

TD-DFT calculations have been crucial in characterizing the excited states of bianthracene derivatives. For 1,9'BA, TD-DFT calculations revealed a minimum-energy structure for the first excited singlet state (S₁) where the two anthracene rings are twisted at a dihedral angle of 63°, accompanied by a slight deviation from planarity in one ring. nih.gov This structural change in the excited state is associated with a shortening of the inter-ring C-C single bond and an increase in the dipole moment, indicating a degree of charge transfer character. nih.gov

In the case of 9,9'-bianthracene, upon photoexcitation, the initial state is a locally excited (LE) state, where the excitation is localized on one of the anthracene moieties. epj-conferences.org In polar solvents, this LE state can evolve into a charge-transfer (CT) state, where an electron is transferred from one anthracene ring to the other, resulting in positively and negatively charged anthracene units. epj-conferences.org TD-DFT calculations, often combined with a polarizable continuum model (PCM) to account for solvent effects, can model this process and predict the relative energies of the LE and CT states.

Simulation of Spectroscopic Properties (e.g., UV-Vis, CD, Fluorescence)

Computational methods are powerful tools for simulating and interpreting various spectroscopic measurements. For this compound and its analogs, these simulations provide a direct link between the calculated electronic structure and the experimentally observed spectra.

Simulations of UV-Vis absorption spectra using TD-DFT can predict the wavelengths and intensities of electronic transitions. researchgate.net For instance, the simulated absorption spectra of bianthracene derivatives generally show good agreement with experimental data, allowing for the assignment of specific absorption bands to particular electronic transitions. epj-conferences.org

Fluorescence spectra can also be simulated by calculating the properties of the relaxed excited state. The observed Stokes shift, which is the difference in energy between the absorption and emission maxima, can be rationalized through computational analysis of the geometry changes between the ground and excited states. epj-conferences.org In polar solvents, the significant red-shift and broadening of the fluorescence spectrum of many bianthracene derivatives is a hallmark of the formation of a charge-transfer state, a phenomenon that can be modeled computationally. epj-conferences.orgnih.gov

The table below summarizes key spectroscopic data for a related compound, 9,10-Diphenylanthracene (B110198), which provides a reference for the types of properties that are computationally modeled.

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Excitation Peak | 373 nm | - | aatbio.com |

| Emission Peak | 426 nm | - | aatbio.com |

| Stokes Shift | 53 nm | - | aatbio.com |

| Fluorescence Quantum Yield | 1.0 | in cyclohexane | |

| Fluorescence Quantum Yield | 0.90 | in cyclohexane |

Conformational Analysis and Rotational Barrier Calculations

The relative orientation of the two anthracene rings in bianthracene derivatives is a critical determinant of their photophysical properties. Conformational analysis through computational methods helps to identify the stable conformations and the energy barriers for rotation around the central C-C bond.

For 9,9'-bianthracene, both experimental data and quantum-chemical calculations indicate that the ground-state conformation has a twist angle of approximately 90 degrees due to the strong repulsive interactions between the hydrogen atoms at the 1, 1', 8, and 8' positions. researchgate.net In the excited state, however, the rotational landscape can change significantly.

Calculations of the rotational barrier provide insights into the flexibility of the molecule and the likelihood of conformational changes occurring within the excited-state lifetime. These calculations often involve mapping the potential energy surface as a function of the dihedral angle between the two anthracene rings.

Molecular Dynamics Simulations for Solution Phase Behavior and Aggregation

While quantum chemical calculations are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to investigate the behavior of molecules in the condensed phase, such as in solution or in aggregates. MD simulations treat molecules as classical particles moving under the influence of a force field, allowing for the study of dynamic processes over longer timescales.

For bianthracene derivatives, MD simulations can be used to model the solvation dynamics, which is the process of solvent molecules reorganizing around the solute following photoexcitation. epj-conferences.org This is particularly important for understanding the formation of the charge-transfer state, as the stabilization of this polar state is highly dependent on the solvent polarity and its ability to reorient. epj-conferences.orgnih.gov

MD simulations can also be used to study the aggregation behavior of these molecules. mdpi.com In some cases, bianthracene derivatives can form aggregates in solution or in the solid state, which can significantly alter their photophysical properties. rsc.orgresearchgate.net MD simulations can provide insights into the structure of these aggregates and the intermolecular interactions that hold them together. rsc.org For example, studies on 9,9'-bianthracene nanoaggregates have shown the formation of excimeric states. acs.org

Charge Transfer Mechanism and Excitation Energy Transfer Pathway Modeling

A central aspect of the photophysics of this compound and its analogs is the competition between locally excited states and charge-transfer states. Computational modeling plays a key role in elucidating the mechanisms of charge transfer and excitation energy transfer.

The process of symmetry-breaking charge transfer (SBCT), where a symmetric molecule in the excited state becomes polar, is a topic of intense research. epj-conferences.orgresearchgate.net For 9,9'-bianthracene, it is well-established that in polar solvents, the initially formed locally excited (LE) state undergoes a transition to a charge-transfer (CT) state. epj-conferences.org The dynamics of this process are often coupled to the rotational motion of the solvent molecules. epj-conferences.orgresearchgate.net

Computational models can be used to calculate the electronic coupling between the LE and CT states, which is a key parameter that determines the rate of charge transfer. These models can also be used to simulate the time evolution of the excited state, providing a detailed picture of the charge transfer process. researchgate.net

Excitation energy transfer (EET) is another important process that can occur in systems containing multiple chromophores. While less central to the intrinsic photophysics of a single bianthracene molecule, understanding EET is crucial for applications where these molecules are used as components in larger systems, such as in organic light-emitting diodes (OLEDs). researchgate.net Computational methods can be used to model the pathways and rates of energy transfer between different molecular components. nsf.gov

The table below presents a summary of key findings from theoretical studies on the charge transfer dynamics in bianthracene systems.

| System | Key Finding | Computational Method | Reference |

|---|---|---|---|

| 9,9'-bianthracene (BA) | In polar solvents, the locally excited (LE) state undergoes charge transfer (CT) to form positive and negative anthracene rings. | Time-Resolved Fluorescence and QM/EFP MD Simulation | epj-conferences.org |

| 9,9'-bianthracene (BA) | The CT reaction is coupled entirely with the rotational motion of the solvents. | QM/EFP-MD Simulation | epj-conferences.org |

| 1,9'-bianthryl (1,9'BA) | In polar solvents, charge separation is driven by solvent orientational motion. | Ultrafast Transient Absorption and Femtosecond Stimulated Raman Spectroscopy | nih.gov |

| 1,9'-bianthryl (1,9'BA) | In nonpolar solvents, the excited state undergoes multistep structural relaxation to a distorted, slightly polar state. | Ultrafast Transient Absorption and Femtosecond Stimulated Raman Spectroscopy | nih.govacs.org |

| 9,9',10,10'-tetraphenyl-2,2'-bianthracene (TPBA) | Exhibits a planar structure leading to pronounced short-range charge transfer coupling. | Not specified | elsevierpure.com |

Advanced Research Applications and Functional Materials Incorporating 10,10 Diphenyl 9,9 Bianthracene Academic Focus

Organic Light-Emitting Diode (OLED) Emitter and Host Materials

10,10'-Diphenyl-9,9'-bianthracene (DPBA) and its derivatives are promising candidates for use in organic light-emitting diodes (OLEDs), serving as both emitter and host materials. magtech.com.cnresearchgate.net The unique twisted structure of the bianthracene core, coupled with the steric hindrance provided by the phenyl groups, effectively prevents detrimental π-π stacking and crystallization in the solid state. researchgate.net This morphological stability is crucial for achieving high fluorescence quantum yields and device longevity.

Derivatives of 9,9'-bianthracene (B94274) are being explored as blue fluorescent emitters for high-performance OLEDs due to their excellent optoelectronic properties. magtech.com.cn Molecular design strategies, including isomerization, halogen substitution, the introduction of asymmetry, and steric hindrance effects, are employed to fine-tune the emission characteristics and enhance device efficiency and stability. magtech.com.cn

Deep-Blue Emission Characteristics and Color Purity

DPBA is recognized for its deep-blue emission, a critical component for full-color displays and solid-state lighting. rsc.orgresearchgate.net The non-symmetric substitution at the 2nd position of the 9,10-diphenylanthracene (B110198) (DPA) core, for instance, helps maintain emission in the deep-blue region (<450 nm) while also improving film-forming properties. rsc.org Such modifications can lead to high fluorescence quantum yields, reaching up to 0.7 in solution and 0.9 in a polymer host. rsc.org

In academic prototypes, devices using DPBA as the active emitting material have achieved efficient blue electroluminescence with Commission Internationale de L'Eclairage (CIE) chromaticity coordinates of (0.145, 0.195). researchgate.net Furthermore, a derivative, 10,10′-bis-(4-tert-butyl-phenyl)-3,3′-dimethyl-9,9′-bianthracene (MBAn-(4)-tBu), exhibited deep-blue emission with CIE coordinates of (0.16, 0.07) and a narrow full-width at half-maximum of 49 nm in a non-doped device, which is close to the high-definition television standard for blue. researchgate.net

| Compound/Device Structure | Emission Peak (nm) | CIE Coordinates | External Quantum Efficiency (EQE) |

| 9,10-Diphenyl Anthracene (B1667546) | 426 aatbio.com | (0.145, 0.195) researchgate.net | 1.7% at 200 cd/m² researchgate.net |

| Non-symmetric DPA derivative | <450 rsc.org | N/A | Up to 0.9 (in polymer host) rsc.org |

| MBAn-(4)-tBu (non-doped) | N/A | (0.16, 0.07) researchgate.net | 3.94% researchgate.net |

| MBAn-(4)-tBu host with BD1 dopant | N/A | N/A | 5.26% researchgate.net |

| MBAn-(4)-tBu host with DSA-ph dopant | N/A | N/A | 6.96% researchgate.net |

Efficiency Enhancement through Excited State Management (e.g., Singlet Exciton (B1674681) Utilization)

The efficiency of OLEDs based on bianthracene derivatives is closely tied to the management of excited states. The introduction of thermally activated delayed fluorescence (TADF) sensitizers in a host-emitter system is a key strategy to enhance singlet exciton utilization. aps.org In this mechanism, non-emissive triplet excitons are converted into emissive singlet excitons through reverse intersystem crossing (RISC), theoretically allowing for nearly 100% internal quantum efficiency. aps.org

However, the long lifetime of excitons in TADF systems can lead to efficiency roll-off at high current densities due to the accumulation of long-lived triplets. aps.org Research has shown that in bianthryl compounds of reduced symmetry, such as 1,9'-bianthryl, the excited state dynamics are complex and solvent-dependent. nih.govacs.org In polar solvents, symmetry-breaking charge separation is driven by solvent orientational motion. acs.org In nonpolar solvents, the excited state undergoes a multi-step structural relaxation. acs.org These dynamics influence the pathways for energy dissipation and can be harnessed to optimize emission efficiency.

Device Architecture and Performance Optimization (academic prototypes)

The architecture of an OLED plays a crucial role in its performance. In academic studies, various device structures have been fabricated to optimize the electroluminescence of DPBA and its derivatives. One effective approach involves doping DPBA into a hole-blocking layer like bathocuproine (BCP). researchgate.net This strategy led to a significant improvement in efficiency compared to earlier devices. researchgate.net

A typical device structure might be ITO/α-NPD/BCP:DPA/Alq3/LiF/Al, where ITO is the anode, α-NPD is the hole transport layer, BCP:DPA is the emissive layer, Alq3 is the electron transport layer, and LiF/Al is the cathode. researchgate.net In such a device, a luminous efficiency of 2.9 cd/A at 200 cd/m² and a maximum luminance of 10344 cd/m² at 16.6 V have been reported. researchgate.net The introduction of aza-analogs of DPBA has also been explored, which can lead to a red-shift in electroluminescence, potentially due to the formation of an exciplex between the active layer and the hole-transport layer. rsc.org

| Device Structure | Max. Luminance (cd/m²) | Luminous Efficiency (cd/A) | Onset Voltage (V) |

| ITO/α-NPD/BCP:DPA(20%)/Alq3/LiF/Al | 10344 at 16.6 V researchgate.net | 2.9 at 200 cd/m² researchgate.net | ~4 researchgate.net |

Chirality Sensing and Enantioselective Recognition Systems

The inherent chirality of 9,9'-bianthracene derivatives makes them suitable for applications in chirality sensing and enantioselective recognition. The rigid, twisted structure provides a well-defined chiral environment. While direct research on this compound for this specific application is not extensively detailed in the provided search results, the foundational properties of the bianthracene scaffold suggest its potential. The ability to form distinct supramolecular structures and interact with other molecules through non-covalent interactions is key to developing sensors that can differentiate between enantiomers.

Components in Supramolecular Architectures and Self-Assembled Systems

The rigid and well-defined three-dimensional structure of this compound and related bianthracene compounds makes them excellent building blocks for supramolecular architectures and self-assembled systems. rsc.orgresearchgate.net These molecules can be designed to interact with each other and with other components through various non-covalent interactions, such as hydrogen bonding and π-π stacking, to form highly ordered nanostructures. rsc.orgnih.gov The control over these self-assembly processes is crucial for creating functional materials with tailored properties. researchgate.net

On-Surface Self-Assembly and Nanostructure Formation

The on-surface synthesis and self-assembly of bianthracene derivatives on metallic substrates have been investigated as a bottom-up approach to create precisely structured graphene nanoribbons (GNRs). nih.govnih.gov For instance, 10,10'-dichloro-9,9'-bianthryl (DCBA) on a silver surface, Ag(111), can form both seven-atom wide armchair GNRs and chiral GNRs, demonstrating that the surface plays a critical role in directing the reaction pathway. nih.gov

Similarly, the on-surface reaction of 10,10'-dibromo-9,9'-bianthracene (B55566) (DBBA) on Ag(111) proceeds through organometallic intermediates to form polyanthracene chains, which upon heating, cyclize to form armchair GNRs. nih.govlu.se The formation of these nanostructures is a testament to the utility of bianthracene derivatives as precursors in the controlled fabrication of advanced carbon-based nanomaterials.

Host-Guest Interactions within Supramolecular Cavities

The investigation of this compound within the context of host-guest chemistry is an emerging area of interest. While direct studies detailing the encapsulation of this compound itself within supramolecular cavities are not extensively documented in the current body of research, the foundational principles of host-guest interactions with related anthracene derivatives provide a strong basis for its potential in this field. Supramolecular chemistry relies on non-covalent interactions to form larger, organized structures. mdpi.com The size, shape, and electronic properties of this compound make it a compelling candidate as a guest molecule.

Recent studies have demonstrated the use of a dicationic guest molecule with a 9,10-diphenylanthracene core in conjunction with cucurbituril (B1219460) hosts to create supramolecular assemblies. rsc.org These assemblies exhibit tunable fluorescence upon photoreaction of the anthracene unit, showcasing how a supramolecular environment can modulate the photophysical properties of an encapsulated guest. rsc.org The formation of these host-guest complexes can significantly accelerate the photoreaction rate of the anthracene core. rsc.org Such findings suggest that the larger, dimeric structure of this compound could lead to unique and potentially more complex host-guest interactions, possibly with larger macrocyclic hosts or within specifically designed molecular cages. The post-synthetic modification of covalent organic frameworks (COFs) through host-guest chemistry is another avenue to tailor their electronic properties for various applications. rsc.org

Photochromic and Photoresponsive Materials

Photochromic materials, which undergo reversible changes in their absorption spectra upon irradiation with light, are at the forefront of materials science. While this compound is not a classically cited photochromic compound, its anthracene core is a well-known photoactive moiety. Research into related anthracene derivatives has shown their potential in creating photoresponsive systems.

For instance, coordination polymers incorporating anthracene-9,10-dicarboxylate have been shown to exhibit electron transfer photochromism, leading to the formation of radical photoproducts in the solid state. nih.gov This process, confirmed by various spectroscopic techniques and density functional theory (DFT) calculations, demonstrates that the anthracene unit can act as a photosensitive component in a larger material, with the coloration process being a metal-assisted ligand-to-ligand electron transfer. nih.gov Furthermore, the development of a supramolecular phosphorescence switch based on a 9,10-diphenylanthracene core highlights the photoresponsive nature of this chromophore. rsc.org Irradiation with UV light can trigger a photoreaction in the anthracene unit, leading to a tunable fluorescence emission. rsc.org Although direct evidence for photochromism in this compound is limited, these examples with closely related structures underscore the potential for designing novel photoresponsive materials based on the bianthracene framework.

Fundamental Studies in Energy Transfer and Triplet Sensitization

This compound (referred to as 9,9'-PA2 in some studies) has been a subject of significant interest in fundamental studies of energy transfer, particularly in the context of triplet-triplet annihilation (TTA) photon upconversion (TTA-UC). acs.orgnih.gov TTA-UC is a process where two low-energy triplet excitons combine to generate one high-energy singlet exciton, effectively converting lower-energy light to higher-energy light. acs.orgnih.gov

In TTA-UC systems, a sensitizer (B1316253) absorbs a photon and transfers its triplet energy to an annihilator, in this case, this compound. acs.orgnih.gov The dimeric nature of this molecule allows it to accommodate two triplet excitons simultaneously, opening up the possibility of intramolecular TTA in addition to the conventional intermolecular pathway. nih.gov Studies comparing this compound with other diphenylanthracene dimers have provided insights into how the molecular geometry affects upconversion efficiency. acs.org

| Compound | Upconversion Quantum Yield (ΦUC, %) | Triplet Lifetime (τT, ms) | Reference |

|---|---|---|---|

| 1,3-bis(10-phenylanthracen-9-yl)benzene (1,3-DPA2) | 21.2 | 4.7 | |

| 9,10-diphenylanthracene (DPA) (monomer reference) | 24.0 | - |

Precursors for Graphene Nanoribbon Synthesis (academic methodology focus)

Derivatives of 9,9'-bianthracene have emerged as crucial precursors in the bottom-up, on-surface synthesis of atomically precise graphene nanoribbons (GNRs). rsc.orgnih.govresearchgate.net This method allows for the fabrication of GNRs with well-defined widths and edge structures, which in turn dictates their electronic properties. nih.gov

Specifically, 10,10'-dibromo-9,9'-bianthracene (DBBA) and 10,10'-dichloro-9,9'-bianthracene (B14265376) have been extensively studied as molecular precursors. rsc.orgnih.govresearchgate.net The synthesis process typically involves the deposition of the precursor molecules onto a catalytic metal surface, such as gold (Au(111)) or silver (Ag(111)), under ultra-high vacuum conditions. rsc.orgnih.govarxiv.org

The key steps in the on-surface synthesis of GNRs from these precursors are:

Self-Assembly: At room temperature, the precursor molecules, such as DBBA, self-assemble into a well-ordered monolayer on the metal surface. rsc.orgnih.govresearchgate.net

Polymerization: Upon heating, the carbon-halogen bonds are cleaved, and the resulting radical species undergo Ullmann-type coupling to form one-dimensional polymeric chains. nih.gov The dense packing in the initial monolayer can suppress random diffusion and lead to the formation of longer and more oriented polymers. rsc.orgnih.govresearchgate.net

Cyclodehydrogenation: Further annealing at higher temperatures induces intramolecular C-H bond activation and subsequent cyclodehydrogenation, which planarizes the polymer chains into the final GNR structure. nih.gov

The choice of precursor and the substrate can influence the structure of the resulting GNRs. For instance, 2,7-dibromo-9,9'-bianthryl has been used as a precursor for the synthesis of zigzag GNRs, which are predicted to have unique electronic and magnetic properties. acs.orgresearchgate.net

| Precursor | Substrate | Polymerization Temperature | Cyclodehydrogenation Temperature | Resulting GNR Type | Reference |

|---|---|---|---|---|---|

| 10,10'-dibromo-9,9'-bianthracene (DBBA) | Au(111) | 200 °C | 400 °C | 7-armchair GNR | nih.gov |

Reactivity and Chemical Transformations of 10,10 Diphenyl 9,9 Bianthracene

Aromatic Substitution Reactions on the Phenyl and Anthracene (B1667546) Moieties

The extended π-system of the anthracene core makes it more susceptible to electrophilic attack than benzene (B151609). Polyclyclic aromatic hydrocarbons like anthracene are generally more reactive in both substitution and addition reactions compared to benzene, a trend that is supported by quantum-mechanical calculations showing a progressively lower loss in stabilization energy for the reaction intermediates. libretexts.org

For the anthracene units in DPBA, electrophilic substitution would be expected to occur at the 1, 4, 5, or 8-positions. Substitution at these positions is favored because the reaction intermediate can retain a complete benzene ring, which is energetically more stable. libretexts.org The 9 and 10 positions are already substituted, one with the other anthracene moiety and the other with a phenyl group, precluding direct substitution at these sites.

The phenyl groups attached at the 10 and 10' positions can also undergo electrophilic aromatic substitution. As phenyl is an ortho-, para-directing group, incoming electrophiles would preferentially add to these positions. However, the anthracene core is significantly more activated towards electrophilic attack than the phenyl rings, meaning reactions would likely occur on the anthracene backbone first. Furthermore, steric hindrance from the bulky anthracene units could influence the regioselectivity of substitution on the phenyl rings.

Oxidation and Reduction Chemistry and Redox Properties

The redox behavior of DPBA is fundamental to its application in electronic devices. The extended conjugation of the bianthracene core allows for the stable accommodation of both positive and negative charges.

Reduction: The electrochemical reduction of aromatic hydrocarbons like DPBA in aprotic solvents is a well-studied process. utexas.edu As a close analog, 9,10-diphenylanthracene (B110198) (DPA) undergoes a one-electron reduction to form a stable radical anion (DPA⁻•). utexas.edu This process is reversible, and the stability of the radical anion has been confirmed by techniques such as cyclic voltammetry and electron spin resonance (ESR) spectroscopy. utexas.edu Coulometric experiments have demonstrated that, under carefully controlled conditions, one Faraday of charge per mole of the hydrocarbon is consumed, confirming the formation of the radical anion. utexas.edu The half-wave potential for this reduction is influenced by the molecular structure, including the torsion angle between the phenyl groups and the anthracene plane. utexas.edu

| Process | Half-Wave Potential (E½ vs. SCE) | Solvent/Electrolyte | Technique | Reference |

|---|---|---|---|---|

| Reduction (DPA + e⁻ ⇌ DPA⁻•) | -1.93 V | DMF / 0.1 M TBAI | Polarography | utexas.edu |

| Oxidation (DPA⁻• ⇌ DPA + e⁻) | -1.93 V | DMF / 0.1 M TBAI | Cyclic Voltammetry | utexas.edu |

DMF: Dimethylformamide, TBAI: Tetrabutylammonium iodide, SCE: Saturated Calomel Electrode

Oxidation: The anthracene moiety is susceptible to oxidation. A common reaction is the [4+2] cycloaddition with singlet oxygen to form a 9,10-endoperoxide. researchgate.net This reaction is often reversible, with the endoperoxide thermally reverting to the parent anthracene. researchgate.net While direct oxidation of the DPBA aromatic system to a radical cation is possible, a more common transformation involves oxidative reactions that lead to the formation of bianthrone-type structures. For instance, the reduction of anthracene-9,10-dione followed by oxidation can yield 9,9'-bianthracene-10,10'(9H,9'H)-dione, demonstrating the accessibility of such oxidized states within the bianthracene family. nih.govnih.gov

Cycloaddition Reactions (e.g., Diels-Alder)

One of the most characteristic reactions of the anthracene core is its participation as a diene in Diels-Alder or [4+2] cycloaddition reactions. researchgate.net The central ring of anthracene readily reacts with various dienophiles across the 9 and 10 positions. This reactivity stems from the fact that the loss of aromaticity in the transition state is less severe than for benzene or naphthalene, as two intact benzene rings remain in the product. libretexts.orgresearchgate.net

In 10,10'-diphenyl-9,9'-bianthracene, the 9,9'-positions are already linked, forming the bianthracene structure. The remaining 10,10'-positions, which are substituted with phenyl groups, are the potential sites for cycloaddition. However, the bulky phenyl groups would exert significant steric hindrance, likely reducing the reactivity of the diene system towards all but the most reactive or smallest dienophiles.

Anthracenes can also undergo [4+4] photocycloaddition reactions, typically upon irradiation with UV light, to form dimers. researchgate.net This reaction occurs between the 9,10-positions of two anthracene molecules. For DPBA, this type of intermolecular dimerization would be sterically hindered by the phenyl groups.

Post-Synthetic Functionalization for Property Modulation

The reactions described above serve as powerful tools for the post-synthetic functionalization of the DPBA scaffold, allowing for the fine-tuning of its physical and electronic properties.

By introducing specific functional groups, the molecule's characteristics can be precisely modulated for targeted applications, particularly in materials science. For example, the introduction of fluorine atoms onto the phenyl rings of 9,9'-bianthracene (B94274) derivatives has been shown to significantly affect their electroluminescent properties, creating high-performance host materials for organic light-emitting diodes (OLEDs). rsc.org The substitution pattern of these functional groups can alter the molecule's frontier molecular orbital (HOMO/LUMO) energy levels, solubility, and solid-state packing. researchgate.net

Another strategy involves synthesizing halogenated derivatives, such as 10,10′-dibromo-9,9′-bianthracene, which serve as versatile intermediates. sigmaaldrich.comsigmaaldrich.com The bromine atoms can be readily replaced with a wide variety of functional groups through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), providing access to a vast library of new DPBA derivatives. Similarly, functionalization with boronic acid ester groups has been used to create dynamic covalent nanoparticles. rsc.org This demonstrates how post-synthetic modification can impart new functionalities, such as the ability to participate in dynamic covalent chemistry for self-assembling materials.

| Functional Group/Derivative | Synthetic Strategy | Effect on Properties | Application | Reference |

|---|---|---|---|---|

| Fluorine | Substitution on phenyl rings | Modulates HOMO/LUMO levels, enhances singlet exciton (B1674681) formation | OLED Host Materials | rsc.org |

| Bromine | Direct bromination | Creates a reactive handle for further functionalization via cross-coupling | Synthetic Intermediate | sigmaaldrich.comsigmaaldrich.com |

| Aromatic Amines | Buchwald-Hartwig amination of bromo-derivatives | Introduces hole-transporting capabilities | Hole-Transport Materials | chemwhat.com |

| Boronic Acid Esters | Functionalization of phenyl rings | Enables formation of dynamic covalent bonds | Self-Assembling Nanoparticles | rsc.org |

Emerging Research Directions and Methodological Advances for 10,10 Diphenyl 9,9 Bianthracene

Single-Molecule Spectroscopy and Imaging